Adamant-1-yltriethoxysilane

Description

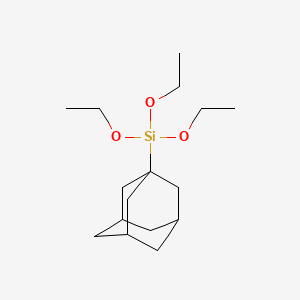

Adamant-1-yltriethoxysilane is an organosilicon compound featuring a bulky adamantyl group (tricyclo[3.3.1.1³,⁷]decane) bonded to a triethoxysilane moiety. The adamantyl group is renowned for its rigidity, hydrophobicity, and thermal stability, which, when combined with the reactive triethoxysilane group, suggests applications in surface modification, polymer crosslinking, and hybrid material synthesis .

Properties

CAS No. |

303191-27-7 |

|---|---|

Molecular Formula |

C16H30O3Si |

Molecular Weight |

298.49 g/mol |

IUPAC Name |

1-adamantyl(triethoxy)silane |

InChI |

InChI=1S/C16H30O3Si/c1-4-17-20(18-5-2,19-6-3)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,4-12H2,1-3H3 |

InChI Key |

GJDJCWMEWMPZFS-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C12CC3CC(C1)CC(C3)C2)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamant-1-yltriethoxysilane typically involves the reaction of adamantane derivatives with triethoxysilane. One common method includes the hydrosilylation of adamantane with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Adamant-1-yltriethoxysilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The triethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used for substitution reactions.

Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.

Major Products Formed

Oxidation: Silanol derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Hydrolysis: Silanols and siloxanes.

Scientific Research Applications

Adamant-1-yltriethoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential in drug delivery systems due to the stability of the adamantane moiety.

Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to form strong siloxane bonds.

Mechanism of Action

The mechanism of action of Adamant-1-yltriethoxysilane involves the interaction of the silane group with various substrates. The triethoxysilane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of stable coatings. The adamantane moiety provides structural stability and enhances the overall properties of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Based Silanes

1-Adamantyl(methyl)silane ()

- Structure : Adamantyl group bonded to a methylsilane (-SiH₂CH₃).

- Synthesis : Prepared via hydrosilylation or substitution reactions involving adamantyl halides.

- Properties : The bulky adamantyl group enhances thermal stability, while the Si-H bond enables reactivity in crosslinking applications.

- Applications : Used as a precursor in silicone-based materials and hydrophobic coatings.

Comparison :

- Adamant-1-yltriethoxysilane replaces the methyl and Si-H groups with three ethoxy (-OCH₂CH₃) groups, improving hydrolytic stability and adhesion to inorganic surfaces (e.g., glass, metals). The ethoxy groups facilitate condensation reactions, enabling covalent bonding with substrates .

Adamantane Esters

Ethyl Adamantane-1-carboxylate ()

- Structure : Adamantyl group linked to an ethyl ester (-COOCH₂CH₃).

- Molecular Weight : 208.30 g/mol; Formula : C₁₃H₂₀O₂.

- Synthesis : Derived from adamantane-1-carboxylic acid via esterification.

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its lipophilicity and stability .

Ethyl Adamantan-1-ylacetate ()

- Structure : Adamantyl group connected to an ethyl acetate chain (-CH₂COOCH₂CH₃).

- Molecular Weight : 222.33 g/mol; Formula : C₁₄H₂₂O₂.

- Properties : Enhanced solubility in organic solvents compared to adamantane-1-carboxylic acid derivatives.

Comparison :

- This compound differs in its silicon-based backbone, which introduces distinct reactivity (e.g., hydrolysis to form silanol groups).

Adamantane Amines and Isothiocyanates

1-Adamantyl Isothiocyanate ()

- Structure : Adamantyl group with an isothiocyanate (-N=C=S) substituent.

- Synthesis : Reacted with amines to form carbothioamides, demonstrating high yields (70–95%) under mild conditions .

- Applications : Used in bioactive molecule synthesis, leveraging adamantane’s ability to enhance pharmacokinetic properties.

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine ()

Data Table: Key Properties of Adamantane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|

| This compound | C₁₆H₃₀O₃Si | 298.50* | Triethoxysilane | Surface modification, coatings |

| 1-Adamantyl(methyl)silane | C₁₁H₂₀Si | 180.36* | Methylsilane | Silicone precursors |

| Ethyl Adamantane-1-carboxylate | C₁₃H₂₀O₂ | 208.30 | Ester | Pharmaceutical intermediates |

| 1-Adamantyl Isothiocyanate | C₁₁H₁₅NS | 193.31 | Isothiocyanate | Bioactive molecule synthesis |

| 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine | C₁₄H₂₅NO | 223.35 | Tertiary amine | Drug design, surfactants |

*Calculated values due to lack of direct data.

Research Findings and Trends

- Synthetic Flexibility : Adamantane derivatives are synthesized via modular approaches, such as esterification (), carbothioamide formation (), and silane functionalization ().

- Thermal Stability : Adamantane’s rigid cage structure imparts high thermal stability, making it suitable for high-performance materials .

- Hydrolytic Behavior : Triethoxysilanes undergo controlled hydrolysis to form siloxane networks, unlike esters or amines, which are more hydrolytically stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.